molecular formula C14H20Cl2N2O B4652087 2,5-dichloro-N-[3-(diethylamino)propyl]benzamide

2,5-dichloro-N-[3-(diethylamino)propyl]benzamide

Cat. No. B4652087
M. Wt: 303.2 g/mol
InChI Key: HJHNQAZYTCKQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-[3-(diethylamino)propyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DCPPB and belongs to the family of benzamides. DCPPB has been found to have a wide range of biochemical and physiological effects, making it a promising compound for further research.

Mechanism of Action

DCPPB acts by binding to a specific site on the mGluR5 receptor, which leads to an increase in the receptor's activity. This, in turn, leads to an increase in the release of certain neurotransmitters such as glutamate. The increased release of glutamate leads to enhanced synaptic transmission, which is thought to underlie the compound's effects on learning and memory.
Biochemical and Physiological Effects:
DCPPB has been found to have various biochemical and physiological effects. Some of these effects include an increase in synaptic transmission, enhanced learning and memory, and anxiolytic effects. DCPPB has also been shown to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using DCPPB in lab experiments is its specificity for the mGluR5 receptor. This means that the compound can be used to selectively modulate the activity of this receptor without affecting other receptors. However, one of the limitations of using DCPPB is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on DCPPB. One area of research is in the development of novel compounds that can selectively target other mGluR subtypes. Another area of research is in the development of DCPPB-based therapies for various neurological disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of DCPPB and its potential applications in various fields.
Conclusion:
In conclusion, DCPPB is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound's specificity for the mGluR5 receptor and its various biochemical and physiological effects make it a promising compound for further research. With continued research, DCPPB may have significant applications in the treatment of various neurological disorders and other fields.

Scientific Research Applications

DCPPB has been found to have various applications in scientific research. One of the most significant applications is in the field of neuroscience. DCPPB has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in various neurological processes such as learning, memory, and synaptic plasticity.

properties

IUPAC Name

2,5-dichloro-N-[3-(diethylamino)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O/c1-3-18(4-2)9-5-8-17-14(19)12-10-11(15)6-7-13(12)16/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHNQAZYTCKQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-[3-(diethylamino)propyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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